molecular formula C18H12Cl2O5 B2382550 (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 844830-73-5

(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2382550
CAS No.: 844830-73-5
M. Wt: 379.19
InChI Key: XTRKIBRFEDNBJB-SOFYXZRVSA-N
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Description

The compound "(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" is a benzofuran derivative characterized by a Z-configured benzylidene moiety substituted with 2,4-dichloro groups, a 3-oxo-2,3-dihydrobenzofuran core, and a methoxyacetate side chain. Its synthesis likely follows methodologies analogous to related benzofuran derivatives, such as cyclocondensation reactions involving substituted benzaldehydes and hydroxyacetophenone precursors .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O5/c1-23-17(21)9-24-12-4-5-13-15(8-12)25-16(18(13)22)6-10-2-3-11(19)7-14(10)20/h2-8H,9H2,1H3/b16-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRKIBRFEDNBJB-SOFYXZRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound featuring a complex structure that includes a benzofuran moiety and a dichlorobenzylidene group. Its molecular formula is C₂₁H₁₈Cl₂O₃, which suggests significant potential for biological activity due to the presence of functional groups known to interact with various biological targets.

Chemical Structure and Properties

The compound exhibits the following structural features:

Feature Description
Benzofuran Ring Contributes to antimicrobial and anti-inflammatory properties.
Dichlorobenzylidene Group Enhances lipophilicity and potential interactions with enzymes or receptors.
Ester Functional Group May exhibit antioxidant properties.

The unique combination of these functionalities may lead to distinct biological activities not observed in simpler analogs or related compounds.

Antimicrobial Properties

Preliminary studies indicate that compounds containing benzofuran structures often exhibit significant antimicrobial activity. The presence of the dichlorobenzylidene group may further enhance this effect, making it a candidate for research into new antibacterial agents. For instance, benzofuran derivatives have been shown to possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties in various assays. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Cytotoxic Activity

Research has indicated that certain benzofuran derivatives can exhibit cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown promising results in inhibiting cell proliferation in various cancer types, including breast and liver cancers. The cytotoxicity of this compound warrants further investigation to determine its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives similar to this compound:

  • Antimicrobial Activity Study : A study evaluated the antibacterial effects of various benzofuran derivatives against common pathogens. Results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory properties of benzofuran compounds revealed their ability to inhibit COX enzymes and reduce levels of inflammatory markers in cell cultures.
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain analogs of benzofuran derivatives significantly reduced cell viability in cancer cell lines at low concentrations, indicating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The target compound’s dichloro substituents increase its molecular weight compared to the fluoro analog and the tert-butyl derivative .
  • Lipophilicity (XLogP3) : The electron-withdrawing 2,4-dichloro groups likely enhance lipophilicity relative to the 3-fluoro analog but reduce it compared to the bulky 4-tert-butyl group, which contributes significantly to hydrophobic interactions.

Q & A

Basic: What are the critical steps and optimal conditions for synthesizing (Z)-methyl 2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer:
The synthesis typically involves:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic conditions (e.g., H₂SO₄ in ethanol) to generate the 3-oxo-2,3-dihydrobenzofuran scaffold .

Benzylidene Condensation : Reaction with 2,4-dichlorobenzaldehyde in the presence of a base (e.g., piperidine) to introduce the (Z)-configured benzylidene group via Knoevenagel condensation. Temperature control (60–80°C) is critical to favor the Z-isomer .

Acetate Esterification : Coupling of the hydroxyl group at the 6-position with methyl bromoacetate using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .
Key Parameters :

  • Solvent choice (ethanol for cyclization, DCM for esterification).
  • Catalyst selection (acidic for cyclization, basic for condensation).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and Z-configuration via coupling constants (e.g., 3JHH^3J_{H-H} ~12–16 Hz for trans-olefinic protons) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm1^{-1} confirm ester (C=O) and ketone groups .
  • Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) validates molecular formula .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced: How can researchers optimize reaction yields when introducing the 2,4-dichlorobenzylidene group?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; toluene/ethanol mixtures balance reactivity and selectivity .
  • Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to stabilize transition states and reduce by-products .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) improves conversion while minimizing decomposition .
    Data Table :
ConditionYield (%)Purity (%)
DMF, 80°C6585
Ethanol, 60°C7292
Toluene/EtOH, 70°C7895

Advanced: What mechanisms explain the compound’s reported tubulin inhibition activity?

Methodological Answer:

  • In Silico Docking : Molecular docking (AutoDock Vina) reveals binding to the colchicine site on β-tubulin via hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with the ketone oxygen .
  • In Vitro Assays :
    • Microtubule destabilization observed via fluorescence microscopy (e.g., loss of microtubule structure in MCF-7 cells at IC₅₀ = 1.2 µM) .
    • Competitive binding assays using 3H^3H-colchicine confirm displacement .

Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48h incubation) to minimize variability .
  • Structural Validation : Re-analyze disputed batches via 1^1H NMR and HPLC to confirm purity (>98%) and rule out degradation products .
  • Meta-Analysis : Compare substituent effects; e.g., 2,4-dichloro substitution vs. 3-methoxy analogs (see table below) .

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